molecular formula C14H13N3O4 B13052428 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13052428
M. Wt: 287.27 g/mol
InChI Key: YVZZAVQHKPZEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its core structure, an isoxazole ring fused with a pyridazinone, is found in compounds with diverse biological activities. Isoxazole derivatives are frequently investigated for their immunoregulatory potential, displaying properties ranging from immunosuppression and anti-inflammatory effects to immune stimulation . For instance, certain isoxazole-based molecules are known to inhibit key pro-inflammatory cytokines like TNF-α or modulate enzymes such as COX-2, positioning them as valuable tools for studying autoimmune and inflammatory diseases . Furthermore, related tricyclic heterocyclic systems, particularly pyridazine derivatives, have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4) . PDE4 is a critical enzyme that hydrolyzes cyclic AMP (cAMP), and its inhibition elevates intracellular cAMP levels, leading to broad anti-inflammatory effects. This mechanism is a validated therapeutic approach for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis . The specific substitution pattern on this compound suggests potential for interaction with these biological targets. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead structure for developing new molecular probes targeting PDE4 and various inflammatory pathways. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C14H13N3O4/c1-7-11-13(21-17-7)12(15-16-14(11)18)9-5-4-8(19-2)6-10(9)20-3/h4-6H,1-3H3,(H,16,18)

InChI Key

YVZZAVQHKPZEOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with nitrile oxides under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as copper(II) acetate or palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the isoxazole ring.

Scientific Research Applications

The compound 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is a member of the isoxazole family that has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

Molecular Formula: C14_{14}H13_{13}N3_3O4_4
CAS Number: 1269528-74-6
IUPAC Name: this compound

The compound features a complex structure that combines both isoxazole and pyridazine moieties, which are known for their biological activity. The presence of the dimethoxyphenyl group enhances its solubility and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural characteristics of this compound suggest it may also possess similar properties, warranting further investigation.

Antimicrobial Properties:
Compounds containing isoxazole rings have been reported to exhibit antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. Preliminary studies suggest that the incorporation of specific substituents on the isoxazole core can enhance its efficacy against various pathogens .

Neuropharmacology

Cognitive Enhancement:
Some isoxazole derivatives have been explored for their potential to enhance cognitive functions. This application is particularly pertinent in neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to modulate neurotransmitter systems could be a promising area for future research .

Material Science

Polymer Chemistry:
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Such applications are valuable in developing advanced materials for electronics and coatings.

Case Study 1: Anticancer Activity Assessment

A study conducted by Ahmed El-Mekabaty et al. focused on synthesizing new isoxazolopyridazine derivatives and evaluating their anticancer activities against human cancer cell lines. The results indicated that modifications to the isoxazole ring significantly influenced cytotoxicity profiles, suggesting that this compound could be a candidate for further development .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, researchers evaluated the effects of various isoxazole derivatives on cognitive functions in animal models. The findings suggested that certain structural modifications led to improved memory retention and learning capabilities, indicating the potential for therapeutic applications in cognitive disorders .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against multiple pathogens
Cognitive EnhancementImproved memory retention in animal models
Material ScienceEnhanced thermal stability in polymer matrices

Mechanism of Action

The mechanism of action of 7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2,4-dimethoxyphenyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to simpler phenyl or methyl substituents .

Anti-Inflammatory Activity

Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives with 1,3,4-thiadiazole or 1,2,4-triazole-5-thione moieties (e.g., compounds 15, 16, 25–30 in ) exhibit dual COX-2/5-LOX inhibition (COX-2 IC₅₀: 2.1–10.9 μM; 5-LOX IC₅₀: 6.3–63.5 μM) .

Analgesic Activity

In , derivatives such as 4a, 4f, 4g, and 4i (25 mg/kg) showed morphine-comparable analgesia in rodent models. The target compound’s dimethoxyphenyl substituent may similarly enhance blood-brain barrier penetration, though specific data remain unreported .

Physicochemical and Structural Properties

  • Planarity and Crystal Packing: The thiazolo[4,5-d]pyridazinone in adopts a nearly planar fused-ring system stabilized by hydrogen bonds (N–H⋯O and C–H⋯O interactions) . The target compound’s isoxazole ring may introduce slight non-planarity, affecting crystallinity and solubility.

Biological Activity

7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyphenyl derivatives with isoxazole and pyridazine intermediates. The synthesis typically involves:

  • Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Pyridazine incorporation : The isoxazole intermediate is then reacted with pyridazine derivatives to form the final product.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).

Cell Line IC50 (nM) Significance
MCF-745-97p < 0.0001
HCT-1166-99p < 0.0001
HepG-248-90Moderate activity

The compound's IC50 values indicate potent cytotoxicity, particularly against MCF-7 and HCT-116 cell lines compared to traditional chemotherapeutics like sorafenib.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of CDK2 : The compound has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases.

Case Studies

Several case studies have investigated the biological activity of related compounds and their effects on tumor growth:

  • Study on Methyl-3,5-diiodo-4-(4-methoxyphenoxy)benzoate (DIME) :
    • DIME demonstrated significant antitumor activity in vivo without notable toxicity.
    • It was effective against various human tumor xenografts, indicating a potential comparative framework for evaluating the isoxazolo[4,5-D]pyridazin derivatives.
  • Comparative Studies :
    • Compounds structurally similar to this compound have shown varying degrees of biological activity depending on their structural modifications.
    • For example, modifications in the phenyl ring or variations in the methoxy groups can significantly influence the anticancer efficacy and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.